Ferroptosis inducer-2

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

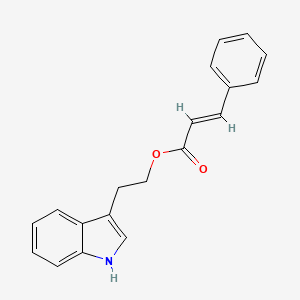

C19H17NO2 |

|---|---|

分子量 |

291.3 g/mol |

IUPAC 名称 |

2-(1H-indol-3-yl)ethyl (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C19H17NO2/c21-19(11-10-15-6-2-1-3-7-15)22-13-12-16-14-20-18-9-5-4-8-17(16)18/h1-11,14,20H,12-13H2/b11-10+ |

InChI 键 |

UKBRRPUKMUGTQR-ZHACJKMWSA-N |

手性 SMILES |

C1=CC=C(C=C1)/C=C/C(=O)OCCC2=CNC3=CC=CC=C32 |

规范 SMILES |

C1=CC=C(C=C1)C=CC(=O)OCCC2=CNC3=CC=CC=C32 |

产品来源 |

United States |

Foundational & Exploratory

"Ferroptosis inducer-2" mechanism of action

An In-depth Technical Guide on the Core Mechanisms of Action of Ferroptosis Inducers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides. The induction of ferroptosis has emerged as a promising therapeutic strategy for various diseases, including cancer. While the specific term "Ferroptosis inducer-2" points to a compound that induces heme oxygenase-1 (HO-1) and exhibits anticancer activity against triple-negative breast cancer cells, this guide will broaden the scope to encompass the core mechanisms of action of well-characterized ferroptosis inducers.[1] This approach will provide a more comprehensive and practical resource for researchers in the field.

This technical guide will delve into the primary signaling pathways targeted by ferroptosis inducers, present quantitative data for key compounds, provide detailed experimental protocols for assessing their activity, and visualize the underlying molecular interactions and workflows.

Core Signaling Pathways of Ferroptosis Induction

The induction of ferroptosis is primarily orchestrated through the modulation of two major pathways: the inhibition of the system Xc-/glutathione (GSH)/glutathione peroxidase 4 (GPX4) axis and the dysregulation of iron metabolism, both leading to overwhelming lipid peroxidation.

The System Xc-/GSH/GPX4 Axis

This is a central regulatory pathway for ferroptosis.[2]

-

System Xc- Inhibition: System Xc- is a cystine/glutamate antiporter that imports cystine into the cell.[3] Cystine is subsequently reduced to cysteine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH). Ferroptosis inducers like erastin and sorafenib inhibit system Xc-, leading to cysteine and GSH depletion.[4][5]

-

Glutathione Peroxidase 4 (GPX4) Inhibition: GPX4 is a selenoenzyme that utilizes GSH to reduce toxic lipid peroxides (L-OOH) to non-toxic lipid alcohols (L-OH), thereby protecting cells from membrane lipid peroxidation.[6][7] Direct inhibition of GPX4 is a potent mechanism to induce ferroptosis. Compounds like RSL3 directly and covalently inhibit GPX4, leading to a rapid accumulation of lipid ROS.[5][8] Other inducers, such as FIN56 , can promote the degradation of GPX4 protein.[9]

Iron Metabolism and Lipid Peroxidation

Iron plays a central role in ferroptosis by catalyzing the formation of reactive oxygen species (ROS) through the Fenton reaction, which in turn drives lipid peroxidation.[7][9]

-

Iron Homeostasis: The labile iron pool (LIP) within the cell is a critical determinant of ferroptosis sensitivity.[3] Increased intracellular iron levels, facilitated by the transferrin receptor 1 (TFR1) for iron uptake and the degradation of ferritin (ferritinophagy), enhance the production of lipid ROS.[9] Some ferroptosis inducers, like FINO2 , are thought to act by directly oxidizing intracellular iron and indirectly inhibiting GPX4.[3][10]

-

Lipid Peroxidation Machinery: The peroxidation of polyunsaturated fatty acids (PUFAs) within cell membranes is a hallmark of ferroptosis.[2] This process is enzymatically driven by lipoxygenases (LOXs) and cytochrome P450 oxidoreductase (POR).[2][7] Acyl-CoA synthetase long-chain family member 4 (ACSL4) and lysophosphatidylcholine acyltransferase 3 (LPCAT3) are key enzymes that enrich membranes with PUFAs, making them more susceptible to peroxidation.[2]

Signaling Pathway Diagram

Core signaling pathways of ferroptosis induction.

Quantitative Data for Ferroptosis Inducers

The following table summarizes key quantitative data for commonly used ferroptosis inducers. These values can vary depending on the cell line and experimental conditions.

| Compound | Class | Target | Typical IC50/EC50 Range | Reference Cell Lines |

| Erastin | Class I | System Xc- | 1 - 20 µM | HT-1080, BJeLR |

| RSL3 | Class II | GPX4 | 50 nM - 1 µM | PANC1, HT-1080 |

| FIN56 | Class III | GPX4 (degradation), CoQ10 | 100 nM - 5 µM | Calu-1 |

| FINO2 | Class IV | Iron oxidation, GPX4 | 1 - 10 µM | A549, A375 |

| Sorafenib | Class I | System Xc-, multiple kinases | 2 - 10 µM | HepG2 |

| Withaferin A | Class II | GPX4, KEAP1 | 0.5 - 5 µM | Neuroblastoma cell lines |

Key Experimental Protocols

Here are detailed methodologies for essential experiments to characterize the mechanism of action of a putative ferroptosis inducer.

Cell Viability Assay

This protocol determines the cytotoxic effect of the compound.

-

Principle: Measures the metabolic activity of cells as an indicator of viability.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

96-well plates

-

MTT or CCK-8 reagent

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density to achieve 70-80% confluency at the time of treatment. Incubate overnight.

-

Treatment: Prepare serial dilutions of the test compound. Replace the medium with medium containing the test compound or a vehicle control.

-

Incubation: Incubate for desired durations (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions.

-

Measurement: Incubate for 1-4 hours at 37°C and measure the absorbance at the appropriate wavelength.[11]

-

Lipid ROS Measurement

This assay directly measures the hallmark of ferroptosis.

-

Principle: Utilizes fluorescent probes that are sensitive to lipid peroxidation.

-

Materials:

-

Treated cells

-

C11-BODIPY 581/591 dye

-

Flow cytometer or fluorescence microscope

-

-

Procedure:

-

Treatment: Treat cells with the test compound, positive controls (e.g., erastin, RSL3), and negative controls (e.g., ferroptosis inhibitors like ferrostatin-1).

-

Staining: At the end of the treatment, add C11-BODIPY 581/591 to the cells and incubate.

-

Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. A shift in fluorescence from red to green indicates lipid peroxidation.

-

Western Blot Analysis

This protocol detects changes in the expression of key ferroptosis-related proteins.

-

Principle: Immunodetection of specific proteins separated by size.

-

Materials:

-

Treated cells

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and PVDF membranes

-

Primary antibodies (e.g., anti-GPX4, anti-TFR1, anti-ACSL4, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

-

Procedure:

-

Cell Lysis: Lyse treated cells with RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies, followed by incubation with secondary antibodies.

-

Detection: Visualize protein bands using a chemiluminescence substrate and an imaging system.[11]

-

Experimental Workflow Diagram

A typical experimental workflow for characterizing a ferroptosis inducer.

Conclusion

The induction of ferroptosis is a complex process involving multiple, interconnected pathways. Understanding the precise mechanism of action of novel ferroptosis inducers is critical for their development as therapeutic agents. By employing a systematic approach that includes cell viability assays, direct measurement of lipid peroxidation, and analysis of key regulatory proteins, researchers can effectively elucidate the molecular targets and signaling cascades modulated by these compounds. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for the investigation of new ferroptosis inducers and their potential translation into clinical applications.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological targets for the induction of ferroptosis: Focus on Neuroblastoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Branched-chain amino acid aminotransferase 2 regulates ferroptotic cell death in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Frontiers | Understanding the unique mechanism of ferroptosis: a promising therapeutic target [frontiersin.org]

- 10. Reactivity-Based Probe of the Iron(II)-Dependent Interactome Identifies New Cellular Modulators of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Ferroptosis Inducer RSL3

Disclaimer: The compound "Ferroptosis inducer-2" is not a standard nomenclature found in peer-reviewed scientific literature. However, research into distinct classes of ferroptosis inducers is ongoing. This guide will focus on (1S,3R)-RSL3 (Ras-selective lethal 3) , a potent and well-characterized "Class II" ferroptosis inducer, as a representative molecule that aligns with the potential inquiry into a second-generation or distinct type of ferroptosis-inducing agent. RSL3 acts by directly inhibiting Glutathione Peroxidase 4 (GPX4), a key enzyme in the ferroptosis pathway.

Discovery and Background

Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS).[1][2][3] It is morphologically and biochemically distinct from other forms of cell death like apoptosis and necrosis.[1] The induction of ferroptosis has emerged as a promising therapeutic strategy for various diseases, particularly cancer, due to the heightened sensitivity of some cancer cells to this death pathway.[4][5]

RSL3 was initially identified through a screening for compounds that are selectively lethal to cancer cells expressing oncogenic RAS.[1][6] It is a potent inducer of ferroptosis that functions by directly and irreversibly inactivating Glutathione Peroxidase 4 (GPX4).[1][6][7][8][9] GPX4 is a crucial enzyme that reduces lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from oxidative damage.[5][10] By inhibiting GPX4, RSL3 leads to the accumulation of toxic lipid peroxides, culminating in cell membrane damage and ferroptotic cell death.[1][6]

Chemical Synthesis

The chemical synthesis of RSL3 involves a multi-step process. While specific, detailed synthesis protocols are often proprietary or described in dense medicinal chemistry literature, a general overview can be provided based on its chemical structure: (1S,3R)-Methyl 2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1-[4-(methoxycarbonyl)phenyl]-1H-pyrido[3,4-b]indole-3-carboxylate. The synthesis would likely involve the construction of the tetrahydro-β-carboline core, followed by the attachment of the phenyl group and the chloroacetyl moiety. The stereochemistry of the (1S,3R) isomer is crucial for its biological activity, as other isomers like the (1R,3R) are reported to be inactive.[9]

Mechanism of Action and Signaling Pathways

RSL3 induces ferroptosis primarily through the direct inhibition of GPX4.[1][5][6] This inhibition leads to a cascade of downstream events culminating in iron-dependent lipid peroxidation and cell death.

Core Signaling Pathway of RSL3-Induced Ferroptosis:

The primary mechanism of RSL3 is the covalent binding to and inactivation of GPX4.[6] This disrupts the cell's primary defense against lipid peroxidation. The accumulation of lipid peroxides, particularly on polyunsaturated fatty acids within cell membranes, leads to membrane damage and cell death. This process is iron-dependent, as iron is a key catalyst in the generation of ROS through the Fenton reaction.[2]

Recent studies suggest that RSL3's mechanism may be more complex, potentially involving the inhibition of other antioxidant selenoproteins beyond GPX4.[4] Furthermore, RSL3 has been shown to inhibit thioredoxin reductase 1 (TrxR1), leading to the activation of protein disulfide isomerase (PDI), which in turn promotes nitric oxide synthase (NOS) dimerization and the accumulation of nitric oxide (NO) and ROS.[11] In some cancer cells, RSL3 has also been found to suppress the USP11-NRF2-GSH signaling axis, further contributing to ferroptosis.[12]

Caption: Core signaling pathway of RSL3-induced ferroptosis.

Quantitative Data

The potency of RSL3 varies depending on the cell line. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify its effectiveness.

| Cell Line | Cancer Type | IC50 (24h) | Reference |

| HCT116 | Colorectal Cancer | 4.084 µM | [7] |

| LoVo | Colorectal Cancer | 2.75 µM | [7] |

| HT29 | Colorectal Cancer | 12.38 µM | [7] |

| U87 | Glioblastoma | ~0.25 µM | [13] |

| U251 | Glioblastoma | ~0.5 µM | [13] |

Note: IC50 values can vary based on experimental conditions.

Key Experimental Protocols

Protocol 1: Induction of Ferroptosis in Adherent Cell Culture

This protocol describes the general procedure for inducing ferroptosis in adherent cells using RSL3.

References

- 1. invivogen.com [invivogen.com]

- 2. Frontiers | Understanding the unique mechanism of ferroptosis: a promising therapeutic target [frontiersin.org]

- 3. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. m.youtube.com [m.youtube.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]

- 8. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Probe RSL3 | Chemical Probes Portal [chemicalprobes.org]

- 10. Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The RSL3 Induction of KLK Lung Adenocarcinoma Cell Ferroptosis by Inhibition of USP11 Activity and the NRF2-GSH Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ferroptosis Inducer-2 (FIN56)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic target in various diseases, particularly cancer. This technical guide provides a comprehensive overview of Ferroptosis Inducer-2, more commonly known as FIN56. This document details its chemical structure, physicochemical properties, and multifaceted mechanism of action. Furthermore, it offers a compilation of its biological activity across various cancer cell lines and provides detailed experimental protocols for its application in research settings. Visual diagrams of its signaling pathway and a typical experimental workflow are included to facilitate a deeper understanding of its function and practical use.

Chemical Structure and Physicochemical Properties

FIN56 is a small molecule identified as a specific inducer of ferroptosis.[1] Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of FIN56

| Property | Value | Reference |

| IUPAC Name | N2,N7-dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide | [2] |

| Synonyms | This compound, FIN56 | |

| CAS Number | 1083162-61-1 | [2] |

| Molecular Formula | C25H31N3O5S2 | [2] |

| Molecular Weight | 517.66 g/mol | [2] |

| Appearance | White to beige powder | [3] |

| Purity | ≥98% (HPLC) | [4] |

| Solubility | DMSO: ≥100 mg/mL (193.18 mM), DMF: 30 mg/mL | [4][5] |

| Storage and Stability | Store as a solid at -20°C for up to 3 years. Solutions in DMSO can be stored at -80°C for up to 1 year, though fresh preparation is recommended as the compound can be unstable in solution. | [2] |

Mechanism of Action

FIN56 induces ferroptosis through a unique dual mechanism of action that distinguishes it from other classes of ferroptosis inducers.[1] It does not operate by inhibiting the cystine/glutamate antiporter (System Xc-) like erastin, nor does it directly inhibit Glutathione Peroxidase 4 (GPX4) in the same manner as RSL3.[] Instead, FIN56's effects are mediated through two distinct pathways: the degradation of GPX4 and the activation of squalene synthase (SQS).[1][7]

GPX4 Degradation

A primary mechanism of FIN56-induced ferroptosis is the degradation of the selenoenzyme GPX4.[1][7] GPX4 is the key enzyme responsible for reducing lipid hydroperoxides within cellular membranes, thereby protecting cells from lipid peroxidation and subsequent ferroptotic death.[8] FIN56 treatment leads to a significant decrease in the protein abundance of GPX4.[] This degradation is dependent on the activity of Acetyl-CoA Carboxylase (ACC), an enzyme involved in fatty acid synthesis, although the precise molecular link between FIN56, ACC, and GPX4 degradation is still under investigation.[7] The loss of GPX4 function results in the accumulation of toxic lipid peroxides, a critical event in the execution of ferroptosis.[]

Squalene Synthase Activation and Coenzyme Q10 Depletion

In addition to its effects on GPX4, FIN56 directly binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway responsible for cholesterol biosynthesis.[1][7] The activation of SQS is thought to divert metabolic flux towards cholesterol synthesis, leading to a depletion of other essential molecules derived from the mevalonate pathway, most notably Coenzyme Q10 (CoQ10).[7] CoQ10, in its reduced form (ubiquinol), is a potent lipophilic antioxidant that can independently suppress lipid peroxidation and ferroptosis. Therefore, by depleting the cellular pool of CoQ10, FIN56 further sensitizes cells to lipid peroxidation and ferroptotic cell death.[7]

Biological Activity

FIN56 has demonstrated potent cytotoxic effects in a variety of cancer cell lines, primarily through the induction of ferroptosis. Its efficacy can vary depending on the cell type and experimental conditions.

Table 2: In Vitro Activity of FIN56 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Treatment Duration | Reference |

| LN229 | Glioblastoma | CCK-8 | 4.2 µM | 24 hours | [9] |

| U118 | Glioblastoma | CCK-8 | 2.6 µM | 24 hours | [9] |

| HT-29 | Colorectal Cancer | MTT | ~5 µM | Not specified | [2] |

| Caco-2 | Colorectal Cancer | MTT | ~10 µM | Not specified | [2] |

| J82 | Bladder Cancer | MTT | >100 µM | 72 hours | [2] |

| 253J | Bladder Cancer | MTT | ~10 µM | 72 hours | [2] |

| T24 | Bladder Cancer | MTT | ~5 µM | 72 hours | [2] |

| RT-112 | Bladder Cancer | MTT | ~20 µM | 72 hours | [2] |

| PANC1 | Pancreatic Cancer | Cell Viability | 2 µM | 24 hours | |

| HT-1080 | Fibrosarcoma | Cell Viability | 5 µM (induces GPX4 degradation) | 10 hours | [] |

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of FIN56.

Cell Viability Assay (CCK-8)

This protocol is adapted for determining the IC50 of FIN56 in adherent cancer cell lines.

Materials:

-

FIN56 stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of FIN56 in complete medium from the stock solution. A typical concentration range would be 0.1, 0.5, 1.0, 2.0, 4.0, and 8.0 µM.[9] Include a vehicle control (DMSO) at the same final concentration as the highest FIN56 concentration.

-

Remove the medium from the wells and add 100 µL of the FIN56 dilutions or vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[9]

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Lipid Peroxidation Assay (C11-BODIPY Staining)

This protocol describes the use of the fluorescent probe C11-BODIPY 581/591 to detect lipid peroxidation.

Materials:

-

C11-BODIPY 581/591 stock solution (e.g., 10 mM in DMSO)

-

FIN56

-

Complete cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) or PBS

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells in a suitable format for the detection method (e.g., glass-bottom dishes for microscopy or 6-well plates for flow cytometry) and allow them to adhere overnight.

-

Treat cells with the desired concentration of FIN56 (e.g., 1-5 µM) for the specified duration (e.g., 6-24 hours). Include a vehicle control.

-

Towards the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-2 µM.[5]

-

Incubate for 30 minutes at 37°C, protected from light.[5]

-

Wash the cells twice with pre-warmed HBSS or PBS.[5]

-

Add fresh HBSS or PBS to the cells for imaging or prepare for flow cytometry analysis.

-

Detect the fluorescence signal. The unoxidized probe fluoresces red (~591 nm emission), while the oxidized probe fluoresces green (~510 nm emission). An increase in the green/red fluorescence ratio indicates lipid peroxidation.[5]

Western Blotting for GPX4

This protocol outlines the detection of GPX4 protein levels following FIN56 treatment.

Materials:

-

FIN56

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against GPX4

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with FIN56 at the desired concentration and duration (e.g., 5 µM for 10-24 hours). Include a vehicle control.

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Conclusion

This compound (FIN56) is a valuable research tool for studying the mechanisms of ferroptosis and for exploring its therapeutic potential. Its unique dual mechanism of action, involving both GPX4 degradation and CoQ10 depletion, provides a distinct approach to inducing this form of cell death. The information and protocols provided in this guide are intended to support researchers in the effective application of FIN56 in their studies and to facilitate further discoveries in the field of ferroptosis-targeted therapies.

References

- 1. Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. abpbio.com [abpbio.com]

- 4. rsc.org [rsc.org]

- 5. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Identification and Validation of Targets for Ferroptosis Inducer-2 (FIN2) Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue for various diseases, including cancer. Small molecule inducers of ferroptosis are valuable tools for dissecting the underlying molecular mechanisms and for developing novel therapeutics. This technical guide focuses on the target identification and validation of compounds conceptually grouped as "Ferroptosis Inducer-2" (FIN2), with a primary focus on the well-characterized molecule MI-2 and the chemoproteomic probe FIPC-1. We provide an in-depth overview of their mechanisms of action, quantitative data, detailed experimental protocols for target identification and validation, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to Ferroptosis Inducers: MI-2 and FIPC-1

While "this compound" is not a standardized nomenclature, this guide centers on two exemplary compounds that induce ferroptosis through distinct but illustrative mechanisms:

-

MI-2: A small molecule initially identified as a MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitor. Subsequent research has revealed a dual mechanism of action in inducing ferroptosis. It can directly inhibit the master regulator of ferroptosis, Glutathione Peroxidase 4 (GPX4), and also promote its degradation by inhibiting MALT1, which in turn leads to the stabilization of the E3 ubiquitin ligase RC3H1.[1][2] There is ongoing discussion in the scientific community regarding the predominant mechanism, with some evidence suggesting the direct inhibition of GPX4 is the primary driver of MI-2-induced ferroptosis.[3]

-

FIPC-1 (Ferroptosis Inducing Peroxide for Chemoproteomics-1): A reactivity-based chemical probe designed to identify the iron(II)-dependent interactome.[2][4] FIPC-1 utilizes a Fenton-type reaction with intracellular ferrous iron to generate a reactive species that covalently labels nearby proteins. This tool has been instrumental in identifying novel modulators of ferroptosis.[2][4]

Target Identification and Mechanism of Action

MI-2: A Dual-Targeting Ferroptosis Inducer

The primary targets of MI-2 in the context of ferroptosis are MALT1 and GPX4.

-

Direct Inhibition of GPX4: MI-2 has been shown to directly inhibit the enzymatic activity of GPX4.[3] This action prevents the reduction of lipid hydroperoxides to non-toxic lipid alcohols, leading to their accumulation and subsequent ferroptotic cell death.

-

Indirect Regulation of GPX4 via MALT1 Inhibition: MI-2 inhibits the paracaspase activity of MALT1.[1][5] MALT1 is known to cleave and inactivate the E3 ubiquitin ligase RC3H1.[1][2] By inhibiting MALT1, MI-2 leads to the stabilization and accumulation of RC3H1, which then ubiquitinates GPX4, targeting it for proteasomal degradation.[1] This reduction in GPX4 levels further sensitizes cells to ferroptosis.

FIPC-1: Uncovering Novel Ferroptosis Modulators

FIPC-1 was used in a quantitative chemoproteomics workflow to identify proteins that are labeled in an iron-dependent manner. This approach led to the identification of several potential modulators of ferroptosis, with two being validated:[2][4]

-

P4HB (Prolyl 4-hydroxylase, beta polypeptide): A member of the protein disulfide isomerase (PDI) family.

-

NT5DC2 (5'-nucleotidase domain containing 2): A protein with a predicted haloacid dehalogenase (HAD) domain.

Knockdown of both P4HB and NT5DC2 was found to sensitize cells to known ferroptosis inducers like erastin and RSL3, suggesting their role in the cellular defense against this form of cell death.[2]

Quantitative Data

The following tables summarize the available quantitative data for MI-2.

Table 1: Inhibitory Activity of MI-2

| Target | Assay Type | IC50 / GI50 | Cell Lines | Reference |

| MALT1 | In vitro enzymatic assay | 2.1 µM | Recombinant GST-MALT1 | [3] |

| MALT1 | In vitro enzymatic assay | 5.84 µM | Recombinant MALT1 | [5] |

| Cell Proliferation | Growth Inhibition | 0.2 µM | HBL-1 | [6] |

| Cell Proliferation | Growth Inhibition | 0.5 µM | TMD8 | [6] |

| Cell Proliferation | Growth Inhibition | 0.4 µM | OCI-Ly3 | [6] |

| Cell Proliferation | Growth Inhibition | 0.4 µM | OCI-Ly10 | [6] |

Experimental Protocols

Protocol 1: In Vitro GPX4 Enzyme Activity Assay

This protocol is adapted from methods described for measuring the activity of GPX4 through a coupled reaction with glutathione reductase (GR), where the consumption of NADPH is monitored spectrophotometrically at 340 nm.[1]

Materials:

-

Purified recombinant GPX4 or cell lysate containing GPX4

-

Assay Buffer: 50 mM Tris-HCl (pH 7.6), 1 mM EDTA

-

NADPH solution (e.g., 10 mM stock)

-

Glutathione Reductase (GR) solution (e.g., 10 units/mL)

-

Reduced Glutathione (GSH) solution (e.g., 100 mM stock)

-

Substrate: Cumene hydroperoxide or phosphatidylcholine hydroperoxide (PCOOH)

-

MI-2 or other inhibitors

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare fresh working solutions of NADPH, GR, and GSH in Assay Buffer.

-

Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing Assay Buffer, NADPH (final concentration ~0.2 mM), GSH (final concentration ~1-3 mM), and GR (final concentration ~1 unit/mL).

-

Sample/Inhibitor Addition: Add the cell lysate or purified GPX4 to the wells. For inhibitor studies, pre-incubate the enzyme with MI-2 for a defined period (e.g., 15-30 minutes) at room temperature before adding the substrate.

-

Initiation of Reaction: Start the reaction by adding the substrate (e.g., cumene hydroperoxide to a final concentration of ~0.2 mM).

-

Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30-60 seconds for 10-20 minutes.

-

Data Analysis: Calculate the rate of NADPH consumption (ΔA340/min). The activity of GPX4 is proportional to this rate. For inhibitor studies, normalize the activity to a vehicle control and plot against inhibitor concentration to determine the IC50 value.

Protocol 2: Affinity Purification of GPX4

This protocol describes the purification of Strep-tagged GPX4 from mammalian cells for use in downstream applications like activity assays.[7]

Materials:

-

HEK293T cells

-

Expression vector for N-terminally Strep-tagged human GPX4

-

Transfection reagent

-

Sodium selenite

-

Lysis Buffer: (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors)

-

Strep-Tactin magnetic beads or resin

-

Wash Buffer: (e.g., Lysis Buffer with lower detergent concentration)

-

Elution Buffer: (e.g., Wash Buffer containing desthiobiotin)

Procedure:

-

Transfection: Transfect HEK293T cells with the Strep-tagged GPX4 expression vector. Supplement the culture medium with sodium selenite (e.g., 100 nM) to facilitate selenocysteine incorporation.

-

Cell Harvest and Lysis: After 48-72 hours, harvest the cells and lyse them in ice-cold Lysis Buffer.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.

-

Binding: Incubate the clarified supernatant with equilibrated Strep-Tactin beads for 1-2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads and wash them three times with Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound Strep-tagged GPX4 by incubating the beads with Elution Buffer.

-

Verification: Confirm the purity and identity of the eluted GPX4 by SDS-PAGE and Western blotting using an anti-GPX4 antibody.

Protocol 3: Quantitative Chemoproteomics Workflow for FIPC-1 Target Identification

This protocol outlines a general workflow for identifying the cellular targets of FIPC-1 using a quantitative mass spectrometry-based approach.[2][8]

Materials:

-

FIPC-1 probe

-

Competitor compound (structurally similar, non-reactive analog of FIPC-1)

-

Cell line of interest (e.g., HT-1080)

-

Lysis Buffer

-

Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)

-

Streptavidin beads

-

Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

-

Reagents for tandem mass tag (TMT) labeling

-

LC-MS/MS instrumentation

Procedure:

-

Cell Treatment: Treat cells with FIPC-1 in the presence or absence of a competitor compound. The competitor is used to identify specific binders.

-

Cell Lysis and Click Chemistry: Lyse the cells and perform a click reaction to attach a biotin tag to the alkyne-modified proteins that have reacted with FIPC-1.

-

Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

TMT Labeling: Label the peptides from different treatment groups (e.g., FIPC-1 alone, FIPC-1 + competitor) with different TMT isobaric tags.

-

Enrichment of Biotinylated Peptides: Combine the labeled peptide samples and enrich for biotinylated peptides using streptavidin beads.

-

LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS.

-

Data Analysis: Identify the peptides and quantify the relative abundance of each peptide across the different treatment groups based on the TMT reporter ion intensities. Proteins whose labeling by FIPC-1 is competed off by the competitor compound are considered specific targets.

Protocol 4: siRNA-Mediated Knockdown and Validation of Ferroptosis Sensitization

This protocol describes how to validate the role of a target protein (e.g., P4HB or NT5DC2) in ferroptosis by siRNA-mediated knockdown followed by cell viability assessment.[9][10]

Materials:

-

Cell line of interest (e.g., HT-1080)

-

siRNAs targeting the gene of interest and a non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine)

-

Antibiotic-free cell culture medium

-

Ferroptosis inducers (e.g., erastin, RSL3)

-

Reagents for cell viability assay (e.g., MTT, CellTiter-Glo)

-

Reagents for Western blotting

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate in antibiotic-free medium and grow to 60-80% confluency.

-

siRNA Transfection: Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol. Add the complexes to the cells and incubate for 24-48 hours.

-

Validation of Knockdown: Harvest a subset of the cells and perform Western blotting to confirm the knockdown of the target protein.

-

Ferroptosis Induction: Re-plate the transfected cells into a 96-well plate. After allowing the cells to adhere, treat them with a concentration range of a ferroptosis inducer (e.g., erastin or RSL3).

-

Cell Viability Measurement: After 24-48 hours of treatment with the ferroptosis inducer, measure cell viability using a suitable assay.

-

Data Analysis: Compare the cell viability curves of cells transfected with the target-specific siRNA to those transfected with the non-targeting control siRNA. A leftward shift in the dose-response curve for the target-specific siRNA indicates sensitization to ferroptosis.

Visualization of Signaling Pathways and Workflows

MI-2 Signaling Pathway

Caption: Dual mechanism of MI-2-induced ferroptosis.

FIPC-1 Chemoproteomics Workflow

Caption: Workflow for FIPC-1 target identification.

Target Validation Workflow

Caption: Target validation by siRNA and sensitization assay.

Conclusion

The identification and validation of targets for ferroptosis inducers are crucial for advancing our understanding of this cell death modality and for the development of novel therapeutic strategies. This guide has provided a comprehensive overview of the approaches used to characterize MI-2 and FIPC-1, two compounds that exemplify direct and indirect methods of target engagement in the context of ferroptosis. The detailed protocols and visual workflows serve as a resource for researchers in the field to design and execute robust experiments for the discovery and validation of new ferroptosis modulators and their cellular targets. Further investigation is warranted to fill existing data gaps, such as the direct inhibitory constant of MI-2 for GPX4, to provide a more complete quantitative picture of these interactions.

References

- 1. benchchem.com [benchchem.com]

- 2. Reactivity-Based Probe of the Iron(II)-Dependent Interactome Identifies New Cellular Modulators of Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MALT1 inhibitor MI-2 induces ferroptosis by direct targeting of GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Deciphering the role of the MALT1-RC3H1 axis in regulating GPX4 protein stability. - DKFZ [inrepo02.dkfz.de]

- 6. Deciphering the role of the MALT1–RC3H1 axis in regulating GPX4 protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A tangible method to assess native ferroptosis suppressor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Treatment with siRNAs is commonly associated with GPX4 up-regulation and target knockdown-independent sensitization to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

The Role of Ferroptosis Inducer-2 (FINO2) in Heme Oxygenase-1 Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ferroptosis, a distinct form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a promising avenue for therapeutic intervention, particularly in oncology. Small molecules that induce ferroptosis are of significant interest in drug development. This technical guide focuses on Ferroptosis Inducer-2 (FINO2), an endoperoxide-containing 1,2-dioxolane, and investigates its relationship with the critical stress-response enzyme, heme oxygenase-1 (HO-1). Contrary to the initial hypothesis of a direct inductive role, current evidence suggests a more complex and potentially inverse relationship. This document provides a comprehensive overview of FINO2's mechanism of action, the multifaceted role of HO-1 in ferroptosis, and detailed experimental protocols for studying these interactions.

Introduction to this compound (FINO2)

FINO2 is a potent ferroptosis-inducing agent with a unique mechanism of action that distinguishes it from other classical ferroptosis inducers like erastin and RSL3.[1][2][3] Its primary mechanism involves a dual-pronged attack on cellular redox homeostasis:

-

Indirect Inhibition of Glutathione Peroxidase 4 (GPX4): FINO2 leads to the loss of GPX4 enzymatic function. GPX4 is the key enzyme responsible for reducing lipid hydroperoxides, and its inactivation is a hallmark of ferroptosis.[1][2]

-

Direct Iron Oxidation: FINO2 directly oxidizes ferrous iron (Fe²⁺), contributing to the generation of reactive oxygen species (ROS) through Fenton-like chemistry, which in turn propagates lipid peroxidation.[1][2][3]

This dual mechanism bypasses the need for glutathione (GSH) depletion, a characteristic of system xc⁻ inhibitors like erastin.[1]

The Role of Heme Oxygenase-1 (HO-1) in Ferroptosis

Heme oxygenase-1 (HO-1), encoded by the HMOX1 gene, is a highly inducible enzyme that catabolizes heme into biliverdin, free iron (Fe²⁺), and carbon monoxide (CO). It is a central component of the cellular response to oxidative stress and is primarily regulated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[4][5][6] The role of HO-1 in ferroptosis is complex and appears to be context-dependent, exhibiting both pro- and anti-ferroptotic functions.

-

Pro-ferroptotic Role: By degrading heme, HO-1 releases free iron, which can participate in the Fenton reaction to generate ROS and drive lipid peroxidation, thereby promoting ferroptosis.[4][7] Several ferroptosis inducers, such as erastin and withaferin A, have been shown to upregulate HO-1, and this upregulation is critical for their cell-killing effects.[4][7]

-

Anti-ferroptotic Role: The products of the HO-1 reaction, biliverdin (which is rapidly converted to the potent antioxidant bilirubin) and CO, have cytoprotective and anti-inflammatory properties.[4] In some cellular contexts, the induction of HO-1 is part of a protective antioxidant response that can mitigate ferroptotic cell death.[4]

The ultimate effect of HO-1 on ferroptosis likely depends on the cellular iron levels, the magnitude of oxidative stress, and the specific ferroptotic trigger.[4][6]

Investigating the Link Between FINO2 and HO-1 Induction

The central question of this guide is the role of FINO2 in HO-1 induction. Based on the available scientific literature, there is currently no direct evidence to suggest that FINO2 acts as an inducer of heme oxygenase-1. In fact, a recent study investigating the combined effect of FINO2 and the anti-fibrotic agent Pirfenidone in a mouse model of breast cancer reported a decrease in HMOX1 mRNA levels with the combination treatment. While this study does not isolate the effect of FINO2 alone on HO-1, it contradicts the hypothesis of a direct inductive role.

The primary mechanism of FINO2, involving direct iron oxidation and indirect GPX4 inhibition, generates significant oxidative stress. Typically, such stress would be expected to activate the Nrf2 pathway, the master regulator of HO-1 expression. However, the specific downstream effects of FINO2 on this pathway have not been extensively characterized. It is plausible that the cellular response to FINO2-induced ferroptosis may differ from that of other inducers, potentially involving alternative signaling pathways or a context-dependent suppression of the Nrf2-HO-1 axis.

Signaling Pathways

The Nrf2-HO-1 Signaling Pathway

The induction of HO-1 in response to oxidative stress is predominantly regulated by the Keap1-Nrf2 signaling pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including HMOX1, leading to their transcription.

FINO2 Mechanism of Action

The mechanism of FINO2-induced ferroptosis is multifaceted and distinct from other ferroptosis inducers.

Quantitative Data

Currently, there is a lack of quantitative data specifically detailing the induction of HO-1 by FINO2. The following table summarizes data on the effects of other ferroptosis inducers on HO-1 expression, highlighting the context-dependent nature of this response.

| Inducer | Cell Line | Effect on HO-1 Expression | Outcome | Reference |

| Erastin | HT-1080 Fibrosarcoma | Increased mRNA and protein | Pro-ferroptotic | [7] |

| Erastin | Renal Proximal Tubule Cells | Upregulated | Anti-ferroptotic | [4] |

| RSL3 | Renal Proximal Tubule Cells | Upregulated | Anti-ferroptotic | [4] |

| Withaferin A | IMR-32 Neuroblastoma | Upregulated | Pro-ferroptotic | [4] |

| BAY 11-7085 | Cancer Cells | Upregulated via Nrf2 | Pro-ferroptotic | [8] |

| FINO2 + Pirfenidone | Mouse Breast Cancer Model | Decreased HMOX1 mRNA | Anti-tumor effect |

Experimental Protocols

To investigate the effect of FINO2 on HO-1 expression, a combination of molecular biology techniques is required.

Cell Culture and Treatment

-

Cell Seeding: Plate the desired cell line (e.g., HT-1080 fibrosarcoma, A549 lung carcinoma) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

FINO2 Preparation: Prepare a stock solution of FINO2 in an appropriate solvent (e.g., DMSO).

-

Treatment: Dilute the FINO2 stock solution in cell culture medium to the desired final concentrations. Remove the existing medium from the cells and replace it with the FINO2-containing medium. Include a vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the cells for various time points (e.g., 6, 12, 24 hours) to assess the temporal effects on gene and protein expression.

Western Blotting for HO-1 Protein Expression

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against HO-1 (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to normalize the results.

Quantitative PCR (qPCR) for HMOX1 mRNA Expression

-

RNA Extraction: Following FINO2 treatment, lyse the cells and extract total RNA using a suitable kit.

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA using a reverse transcriptase kit.

-

qPCR: Perform real-time PCR using SYBR Green master mix and primers specific for HMOX1 and a housekeeping gene (e.g., GAPDH, ACTB).

-

Data Analysis: Calculate the relative expression of HMOX1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Experimental Workflow Diagram

Conclusion and Future Directions

For researchers and drug development professionals, this highlights a critical knowledge gap. Future research should focus on:

-

Directly assessing the impact of FINO2 alone on the Nrf2-HO-1 pathway in various cancer cell lines to determine if the effect is cell-type specific.

-

Performing transcriptomic and proteomic analyses of FINO2-treated cells to gain an unbiased view of the cellular response, including the expression of antioxidant and stress-response genes.

-

Investigating the potential interplay between FINO2-induced lipid peroxidation and the regulation of Nrf2 and HO-1 , to elucidate the precise signaling mechanisms at play.

A thorough understanding of the interaction between FINO2 and the HO-1 pathway is crucial for the rational design of novel therapeutic strategies that leverage ferroptosis for the treatment of cancer and other diseases.

References

- 1. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FINO2 initiates ferroptosis through GPX4 inactivation and iron oxidation: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 3. FINO2 initiates ferroptosis through GPX4 inactivation and iron oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Dual Role of Heme Oxygenase-1 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NRF2, a Superstar of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Heme oxygenase-1 accelerates erastin-induced ferroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Ferroptosis Inducer-2 (FIN2): A Technical Guide to its Impact on Lipid Peroxidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic target in various diseases, including cancer. Ferroptosis inducer-2 (FIN2), an endoperoxide-containing 1,2-dioxolane, represents a distinct class of ferroptosis inducers. This technical guide provides an in-depth analysis of the mechanism by which FIN2 triggers lipid peroxidation, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Introduction to Ferroptosis and FIN2

Ferroptosis is a non-apoptotic cell death pathway driven by the iron-catalyzed peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes. This process leads to membrane damage and eventual cell lysis. A key regulator of ferroptosis is the enzyme Glutathione Peroxidase 4 (GPX4), which utilizes glutathione (GSH) to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols.[1]

Ferroptosis inducers are broadly classified based on their mechanism of action. Class 1 inducers, such as erastin, inhibit the cystine/glutamate antiporter (system Xc-), leading to GSH depletion and subsequent GPX4 inactivation. Class 2 inducers, like RSL3, directly inhibit GPX4.[1] FIN2, however, operates through a unique dual mechanism, distinguishing it from these established classes.[2][3][4]

Mechanism of Action: FIN2-Induced Lipid Peroxidation

FIN2 initiates ferroptosis and subsequent lipid peroxidation through a multipronged attack on the cell's antioxidant defense systems.[2][3][4][5] The core mechanism involves:

-

Indirect GPX4 Inactivation: Unlike RSL3, FIN2 does not directly bind to and inhibit GPX4. Instead, it leads to the functional inactivation of GPX4 through a mechanism that is still under investigation but is independent of GSH depletion.[2][3][4]

-

Direct Iron Oxidation: A key feature of FIN2 is its ability to directly oxidize ferrous iron (Fe²⁺) to ferric iron (Fe³⁺).[2][3][4] This process can contribute to the generation of reactive oxygen species (ROS) through Fenton-like chemistry, which in turn propagates lipid peroxidation.

The structural integrity of FIN2 is crucial for its activity. Both the endoperoxide moiety and a nearby hydroxyl head group are essential for its ability to induce ferroptosis.[2][3]

Signaling Pathway of FIN2-Induced Ferroptosis

The signaling cascade initiated by FIN2 culminates in widespread lipid peroxidation and cell death.

Quantitative Analysis of FIN2-Induced Lipid Peroxidation

The efficacy of FIN2 in inducing ferroptosis and lipid peroxidation has been quantified in various cancer cell lines.

Cell Viability (EC50)

The half-maximal effective concentration (EC50) for FIN2-induced cell death highlights its potency, particularly in cancer cells.

| Cell Line | Cell Type | EC50 (µM) | Reference |

| HT-1080 | Fibrosarcoma | ~10 | Gaschler et al., 2018 |

| BJ-eLR | Engineered Fibroblast | ~10-25 | Gaschler et al., 2018 |

| CAKI-1 | Renal Carcinoma | ~25-50 | Gaschler et al., 2018 |

| BJ-hTERT | Non-cancerous Fibroblast | >100 | Gaschler et al., 2018 |

Lipid Peroxidation Markers

FIN2 treatment leads to a significant increase in lipid peroxidation, as measured by established assays.

| Assay | Cell Line | Treatment | Fold Change vs. Control | Reference |

| C11-BODIPY | HT-1080 | 10 µM FIN2 for 6 hours | Significant Increase | Gaschler et al., 2018 |

| TBARS (MDA) | HT-1080 | 10 µM FIN2 for 6 hours | > Erastin (5 µM) | Gaschler et al., 2018 |

Note: Specific fold-change values can vary between experiments. The provided data indicates a qualitative increase as reported in the source.

Experimental Protocols

Accurate measurement of lipid peroxidation is critical for studying the effects of FIN2. The following are detailed protocols for two standard assays.

C11-BODIPY 581/591 Assay for Lipid Hydroperoxides

This ratiometric fluorescence assay provides a sensitive measure of lipid peroxidation in live cells. The C11-BODIPY probe shifts its fluorescence emission from red to green upon oxidation.

Materials:

-

Cells of interest (e.g., HT-1080)

-

6-well plates

-

FIN2 and other treatment compounds

-

C11-BODIPY 581/591 fluorescent probe (Thermo Fisher Scientific, D3861)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Protocol:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

-

Cell Treatment: Treat cells with the desired concentrations of FIN2 or control compounds (e.g., DMSO vehicle, positive control like RSL3) for the specified duration (e.g., 6 hours).

-

Probe Loading:

-

Prepare a stock solution of C11-BODIPY 581/591 in DMSO (e.g., 10 mM).

-

Dilute the stock solution in pre-warmed cell culture medium to a final working concentration of 1-2 µM.

-

Remove the treatment medium from the cells and add the C11-BODIPY-containing medium.

-

Incubate for 30 minutes at 37°C in the dark.

-

-

Washing: Wash the cells twice with PBS to remove excess probe.

-

Analysis:

-

Flow Cytometry: Detach the cells using trypsin, resuspend in PBS, and analyze immediately. Measure the fluorescence in the green (e.g., FITC channel, ~510-530 nm) and red (e.g., PE channel, ~580-590 nm) channels. The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.

-

Fluorescence Microscopy: Add fresh PBS to the wells and image the cells using appropriate filter sets for green and red fluorescence.

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA)

The TBARS assay is a widely used method to quantify malondialdehyde (MDA), a byproduct of lipid peroxidation.

Materials:

-

Treated cell lysates

-

Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v in 50% acetic acid)

-

Trichloroacetic acid (TCA) solution (e.g., 20% w/v)

-

MDA standard (e.g., 1,1,3,3-Tetramethoxypropane)

-

Butylated hydroxytoluene (BHT)

-

Spectrophotometer or plate reader

Protocol:

-

Sample Preparation:

-

Harvest cells and lyse them in a suitable buffer containing an antioxidant like BHT to prevent ex vivo lipid peroxidation.

-

Determine the protein concentration of the lysate for normalization.

-

-

TBARS Reaction:

-

To 100 µL of cell lysate, add 100 µL of 20% TCA.

-

Vortex and incubate on ice for 15 minutes.

-

Centrifuge at 1,500 x g for 10 minutes at 4°C to precipitate proteins.

-

Transfer the supernatant to a new tube.

-

Add 200 µL of the TBA solution to the supernatant.

-

-

Incubation: Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.

-

Measurement:

-

Cool the samples on ice for 10 minutes.

-

Measure the absorbance of the pink-colored adduct at 532 nm.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of an MDA standard.

-

Calculate the MDA concentration in the samples based on the standard curve and normalize to the protein concentration.

-

Experimental Workflow for Lipid Peroxidation Measurement

The following diagram illustrates a typical workflow for assessing FIN2-induced lipid peroxidation.

Conclusion

This compound is a valuable tool for studying the mechanisms of ferroptosis and lipid peroxidation. Its unique dual mode of action, involving both indirect GPX4 inactivation and direct iron oxidation, sets it apart from other ferroptosis inducers. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the therapeutic potential of targeting the ferroptosis pathway with FIN2 and similar compounds. Further research into the precise molecular targets of FIN2 will undoubtedly provide deeper insights into the intricate regulation of this form of cell death.

References

The Impact of Ferroptosis Inducer-2 (FINO2) on Iron Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a significant pathway in various pathologies, including cancer and neurodegenerative diseases. Small molecule inducers of ferroptosis are valuable tools for studying this process and hold therapeutic potential. This technical guide provides an in-depth analysis of Ferroptosis Inducer-2 (FINO2), an endoperoxide-containing 1,2-dioxolane, and its distinct impact on iron metabolism. FINO2 employs a unique dual mechanism of action, involving both the direct oxidation of ferrous iron (Fe2+) and the indirect inhibition of Glutathione Peroxidase 4 (GPX4), a key enzyme in the ferroptosis pathway. This document synthesizes the current understanding of FINO2, presenting quantitative data, detailed experimental methodologies, and visual diagrams of its signaling pathways to serve as a comprehensive resource for the scientific community.

Introduction to FINO2

FINO2 is a potent ferroptosis-inducing agent that is structurally distinct from other common inducers such as erastin and RSL3[1][2]. Unlike Class 1 inducers (e.g., erastin) that inhibit the cystine/glutamate antiporter system Xc-, leading to glutathione (GSH) depletion, or Class 2 inducers (e.g., RSL3) that directly inhibit GPX4, FINO2 operates through a multi-pronged mechanism[2][3]. Its ability to both directly target iron and indirectly compromise the primary antioxidant defense against lipid peroxidation makes it a unique tool for dissecting the intricacies of ferroptosis.

Core Mechanism: A Dual Impact on Iron and GPX4

The primary mechanism of FINO2 involves two synergistic actions that converge to induce massive lipid peroxidation and subsequent cell death.

-

Direct Oxidation of Labile Iron: FINO2 can directly interact with and oxidize ferrous iron (Fe2+) to ferric iron (Fe3+)[2][3]. This is a critical initiating event, as the Fenton reaction, which generates highly reactive hydroxyl radicals from hydrogen peroxide, is dependent on Fe2+. By promoting the oxidation of the labile iron pool, FINO2 contributes to a pro-oxidative intracellular environment that fuels lipid peroxidation.

-

Indirect Inhibition of GPX4 Activity: While FINO2 does not directly bind to or cause the degradation of the GPX4 protein, it leads to a significant decrease in its enzymatic activity[1][2]. GPX4 is the primary enzyme responsible for reducing lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from ferroptotic death. The precise mechanism of this indirect inhibition is still under investigation but is thought to be a consequence of the overwhelming oxidative stress initiated by FINO2's interaction with iron[1].

This dual-pronged attack distinguishes FINO2 from other ferroptosis inducers and highlights the central role of iron in its cytotoxic effects.

Quantitative Data on FINO2's Effects

The following tables summarize key quantitative findings from studies on FINO2, primarily focusing on its effects on iron oxidation and cellular responses related to ferroptosis.

Table 1: In Vitro Iron Oxidation by FINO2

| Compound (Concentration) | Substrate (Concentration) | Effect | Reference |

|---|---|---|---|

| FINO2 (500 µM) | Ferrous Iron (Fe2+) (500 µM) | Significant oxidation of Fe2+ | [2] |

| tert-butyl hydroperoxide (tBuOOH) (500 µM) | Ferrous Iron (Fe2+) (500 µM) | Significant oxidation of Fe2+ |[2] |

Table 2: Cellular Effects of FINO2 Treatment in HT-1080 Cells

| Treatment | Parameter Measured | Result | Reference |

|---|---|---|---|

| FINO2 (10 µM) | CHAC1 mRNA levels | ~7-fold increase | [3] |

| Erastin (10 µM) | CHAC1 mRNA levels | ~20-fold increase | [3] |

| FINO2 (10 µM) | GPX4 Activity | Significant decrease | [1] |

| FINO2 (10 µM) | GPX4 Protein Levels | No significant change |[2] |

Note on Iron Metabolism Proteins: To date, published literature has not provided specific quantitative data on the effect of FINO2 on the expression levels of key iron metabolism proteins such as ferritin (FTH1, FTL) and transferrin receptor 1 (TFRC). The primary evidence suggests FINO2 preferentially interacts with the labile iron pool rather than directly modulating the expression of iron storage and uptake proteins[1]. Further research is required to fully elucidate the impact of FINO2 on the broader iron regulatory network.

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the mechanism of action of FINO2 and a typical experimental workflow for its study.

Caption: FINO2's dual mechanism: direct Fe2+ oxidation and indirect GPX4 inhibition.

Caption: Experimental workflow for assessing the impact of FINO2 on cells.

Detailed Experimental Protocols

The following protocols are based on methodologies cited in the primary literature for studying FINO2.

In Vitro Iron Oxidation Assay

This colorimetric assay directly measures the ability of FINO2 to oxidize ferrous iron (Fe2+).

-

Materials:

-

Ferrous sulfate (FeSO₄)

-

FINO2 and other test compounds (e.g., tBuOOH as a positive control)

-

Assay Buffer (e.g., HEPES or phosphate buffer, pH 7.4)

-

Ferrozine iron reagent

-

96-well microplate

-

Spectrophotometer

-

-

Protocol:

-

Prepare a fresh solution of FeSO₄ in deoxygenated buffer.

-

In a 96-well plate, add 50 µL of buffer.

-

Add 50 µL of the test compound (e.g., 500 µM FINO2) or vehicle control (DMSO) to the wells.

-

Initiate the reaction by adding 50 µL of the FeSO₄ solution (e.g., to a final concentration of 500 µM).

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Add 50 µL of Ferrozine solution to each well. Ferrozine forms a colored complex with the remaining Fe2+.

-

Measure the absorbance at ~562 nm. A lower absorbance value in the FINO2-treated wells compared to the control indicates the oxidation of Fe2+ to Fe3+, which does not react with Ferrozine.

-

Data are typically plotted as the percentage of remaining Fe2+ relative to the vehicle control.

-

LC-MS Based GPX4 Activity Assay

This assay measures GPX4 activity in cell lysates by quantifying the reduction of a specific lipid peroxide substrate.

-

Materials:

-

HT-1080 cells or other suitable cell line

-

FINO2, RSL3 (positive control), Erastin (negative control), DMSO (vehicle)

-

Lysis Buffer (e.g., 25 mM sodium phosphate, 125 mM NaCl, 1 mM EDTA, with protease inhibitors)

-

Phosphatidylcholine hydroperoxide (PCOOH) as the GPX4 substrate

-

Glutathione (GSH)

-

LC-MS system

-

-

Protocol:

-

Culture HT-1080 cells to ~80% confluency.

-

Treat cells with FINO2 (e.g., 10 µM for 6 hours), RSL3 (e.g., 0.5 µM for 2 hours), erastin, or DMSO.

-

Harvest cells by trypsinization, wash with PBS, and resuspend in lysis buffer.

-

Lyse the cells (e.g., by sonication or freeze-thaw cycles) and clarify the lysate by centrifugation.

-

Determine the protein concentration of the supernatant.

-

Set up the enzymatic reaction by combining a standardized amount of cell lysate protein with PCOOH and GSH in a reaction buffer.

-

Incubate at 37°C for a specified time.

-

Stop the reaction (e.g., by adding a quenching solvent like methanol).

-

Analyze the samples by LC-MS to quantify the remaining PCOOH substrate.

-

GPX4 activity is inversely proportional to the amount of PCOOH detected. Results are normalized to the vehicle-treated control.

-

Lipid Peroxidation Assay using C11-BODIPY 581/591

This fluorescence-based assay detects lipid reactive oxygen species (ROS), a key hallmark of ferroptosis, in live cells.

-

Materials:

-

Adherent cells cultured in appropriate plates (e.g., 6-well or 12-well)

-

FINO2 and other treatment compounds

-

C11-BODIPY 581/591 probe (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer or fluorescence microscope

-

-

Protocol:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with the desired compounds (e.g., 10 µM FINO2) for the specified time (e.g., 6 hours). Include an iron chelator like Deferoxamine (DFO) as a control to confirm iron-dependency.

-

During the final 30-60 minutes of treatment, add C11-BODIPY to each well at a final concentration of 1-5 µM.

-

After incubation, wash the cells twice with PBS to remove excess probe.

-

Harvest the cells (if using flow cytometry) by trypsinization and resuspend in PBS. For microscopy, add fresh media or PBS to the wells.

-

Analyze the cells promptly. The C11-BODIPY probe exhibits a fluorescence emission shift from red (~590 nm) to green (~510 nm) upon oxidation.

-

Analysis (Flow Cytometry): Measure the fluorescence intensity in both the green (e.g., FITC) and red (e.g., PE-Texas Red) channels. An increase in the green/red fluorescence ratio indicates lipid peroxidation.

-

Analysis (Microscopy): Capture images using appropriate filter sets for both the oxidized (green) and reduced (red) forms of the probe. Quantify the fluorescence intensity ratio.

-

Conclusion

This compound (FINO2) represents a distinct class of ferroptosis activators with a unique dual mechanism of action. By directly oxidizing the labile iron pool and concurrently causing an indirect loss of GPX4 function, FINO2 potently induces lipid peroxidation and cell death. This technical guide provides a consolidated resource of the quantitative data, mechanistic pathways, and detailed experimental protocols necessary for researchers to effectively study FINO2 and its impact on iron metabolism. While its direct effects on iron oxidation are established, further investigation is warranted to explore its potential secondary effects on the expression and regulation of iron uptake and storage proteins, which would provide a more complete picture of its role in cellular iron homeostasis.

References

An In-Depth Technical Guide to Ferroptosis Inducer-2 (FIN2) and its Relationship with Glutathione Depletion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue in oncology. Ferroptosis Inducer-2 (FIN2) is a potent small molecule that triggers this cell death pathway through a unique mechanism of action. This technical guide provides a comprehensive overview of FIN2, focusing on its core mechanism, its distinct relationship with glutathione (GSH) homeostasis, and detailed protocols for its experimental application. Notably, FIN2 induces ferroptosis without depleting cellular GSH levels, a key differentiator from classical ferroptosis inducers like erastin. Instead, it employs a dual strategy of indirect glutathione peroxidase 4 (GPX4) inhibition and direct iron oxidation. This document aims to equip researchers with the necessary knowledge and methodologies to effectively utilize FIN2 as a tool to investigate and induce ferroptosis.

Introduction to this compound (FIN2)

FIN2 is an endoperoxide-containing 1,2-dioxolane that has been identified as a selective inducer of ferroptosis in cancer cells.[1] Its mechanism is distinct from other well-characterized ferroptosis inducers. Unlike Class 1 inducers (e.g., erastin) that inhibit the cystine/glutamate antiporter (system Xc-), leading to GSH depletion, or Class 2 inducers (e.g., RSL3) that directly inhibit GPX4, FIN2 operates through a multi-pronged approach.[1][2] The core structural features essential for FIN2's activity are its endoperoxide moiety and a neighboring hydroxyl head group.[1]

Core Mechanism of Action: A Dual Approach

The primary mechanism of FIN2-induced ferroptosis involves two synergistic actions that converge to promote lethal lipid peroxidation:

-

Indirect GPX4 Inhibition: GPX4 is the central regulator of ferroptosis, responsible for detoxifying lipid peroxides using GSH as a cofactor. FIN2 does not directly bind to or inhibit GPX4. Instead, it is proposed to interfere with the cellular environment required for optimal GPX4 function, leading to a loss of its enzymatic activity.[1] This indirect inhibition prevents the reduction of lipid hydroperoxides to non-toxic lipid alcohols, allowing them to accumulate.

-

Direct Iron Oxidation: A key feature of FIN2 is its ability to directly oxidize ferrous iron (Fe²⁺) to ferric iron (Fe³⁺).[1] This process can contribute to the generation of reactive oxygen species (ROS) through Fenton-like chemistry, further fueling the chain reaction of lipid peroxidation.

Crucially, FIN2's mechanism bypasses the need for glutathione depletion .[2] Studies have shown that treatment with FIN2 does not lead to a significant decrease in intracellular GSH levels, a stark contrast to the effects of system Xc- inhibitors.[3][4]

Signaling Pathway of FIN2-Induced Ferroptosis

The following diagram illustrates the signaling cascade initiated by FIN2, leading to ferroptotic cell death.

Data Presentation: Quantitative Effects of FIN2

The following tables summarize the quantitative data on the effects of FIN2 from various experimental studies.

Table 1: Cytotoxicity of FIN2 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions | Reference |

| HT-1080 | Fibrosarcoma | ~10 | 24-hour treatment | [1] |

| BJ-eLR | Engineered Cancer Cells | More sensitive than BJ-hTERT | Not specified | [5] |

| BJ-hTERT | Non-cancerous cell line | Less sensitive than BJ-eLR | Not specified | [5] |

Table 2: FIN2-Induced Lipid Peroxidation

| Cell Line | FIN2 Conc. (µM) | Time (hours) | Assay | Observation | Reference |

| HT-1080 | 10 | 6 | C11-BODIPY | Significant increase in fluorescence shift (larger than erastin) | [1] |

| HT-1080 | 10 | 6 | TBARS | Increased accumulation of thiobarbituric acid reactive substances | [6] |

| HT-1080 | 10 | 6 | LC-MS | Increased abundance of oxidized phosphatidylethanolamine (PE) species | [6] |

Table 3: Effect of FIN2 on GPX4 Activity and Glutathione Levels

| Cell Line | FIN2 Conc. (µM) | Time (hours) | Parameter Measured | Observation | Reference |

| HT-1080 | 10 | 6 | GPX4 Activity | Decreased activity in cell lysates | [6] |

| HT-1080 | 10 | 6 | Glutathione (GSH) Levels | No significant decrease in free thiols | [5] |

| HT-1080 | 10 | 1 | Glutamate Release (System Xc- activity) | Minimal inhibition | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of FIN2.

Cell Viability Assay

This protocol is for determining the dose-dependent cytotoxicity of FIN2 using a standard colorimetric assay such as MTT or WST-8.

Workflow Diagram:

Materials:

-

Cancer cell line of interest (e.g., HT-1080)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound (FIN2)

-

Vehicle control (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 solution

-

Solubilization buffer (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Treatment: Prepare serial dilutions of FIN2 in complete medium. Remove the medium from the wells and add 100 µL of the FIN2 dilutions. Include wells with vehicle control.

-

Incubation: Incubate the plate for the desired experimental duration (e.g., 24 or 48 hours).

-

Reagent Addition:

-

For MTT assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization buffer and incubate overnight at 37°C.

-

For WST-8 assay: Add 10 µL of WST-8 solution to each well and incubate for 1-4 hours at 37°C.

-

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the results to determine the IC50 value of FIN2.

Lipid Peroxidation Assay (C11-BODIPY)

This protocol describes the use of the fluorescent probe C11-BODIPY™ 581/591 to measure lipid peroxidation in live cells by flow cytometry.

Workflow Diagram:

Materials:

-

Cells treated with FIN2 and controls

-

C11-BODIPY™ 581/591 (e.g., from Thermo Fisher Scientific)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with FIN2 (e.g., 10 µM for 6 hours) and appropriate controls (vehicle, positive control like RSL3).

-

Probe Loading: During the last 30-60 minutes of treatment, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM.

-

Washing: After incubation, gently wash the cells twice with PBS to remove the excess probe.

-

Cell Harvesting: Detach the cells using trypsin-EDTA, then neutralize with complete medium.

-

Sample Preparation: Centrifuge the cells and resuspend the pellet in PBS.

-

Flow Cytometry: Analyze the cells on a flow cytometer. The unoxidized probe fluoresces in the red channel (e.g., PE-Texas Red), while the oxidized probe fluoresces in the green channel (e.g., FITC).

-

Data Analysis: Determine the mean fluorescence intensity in both the green and red channels. An increase in the ratio of green to red fluorescence indicates lipid peroxidation.

In Vitro GPX4 Activity Assay